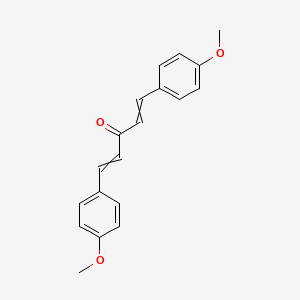
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated ketone structure allows it to undergo Michael addition reactions with nucleophiles, leading to the formation of enolate intermediates . These intermediates can further react with biological molecules, potentially disrupting cellular processes and leading to cytotoxic effects .
Comparison with Similar Compounds
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: Known for its enhanced biological activity due to the presence of hydroxyl groups.
1,5-bis(4-methylphenyl)penta-1,4-dien-3-one: Exhibits different physical properties and reactivity due to the presence of methyl groups.
The uniqueness of this compound lies in its methoxy groups, which influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3 |
InChI Key |
IOZVKDXPBWBUKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















